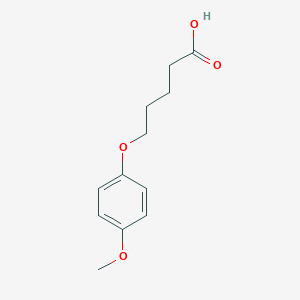

5-(4-methoxyphenoxy)pentanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHPEFKVYEQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Methoxyphenoxy Pentanoic Acid

Established Reaction Pathways

The synthesis of 5-(4-methoxyphenoxy)pentanoic acid is primarily achieved through well-known organic reactions. These methods provide reliable routes to the target molecule, forming the foundation for its use in further chemical endeavors.

The most direct and conventional method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-methoxyphenol (B1676288) is treated with a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 5-bromopentanoic acid and displacing the bromide ion to form the ether linkage.

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the phenolic hydroxyl group of 4-methoxyphenol. quizlet.com The acidity of phenols is significantly higher than that of aliphatic alcohols, allowing for the ready formation of the phenoxide in the presence of such bases. quizlet.com The reaction mechanism follows an S_N2 pathway. quizlet.comlibretexts.org To facilitate the reaction between the aqueous phenoxide and the likely organic-soluble alkyl halide, a phase-transfer catalyst may be employed. quizlet.com The process generally requires heating (reflux) to proceed to completion. libretexts.org

While this compound itself is a bifunctional molecule, possessing both a carboxylic acid and an ether group, its direct role as a monomer in large-scale polymerization is not extensively documented in the reviewed literature. However, its structural motif is integral to derivatives that serve as critical linkers in the solid-phase synthesis of complex molecules like peptides, which can be considered a form of polymer synthesis. electronicsandbooks.comresearchgate.net These linkers, which are modified versions of the parent acid, are attached to a solid support and facilitate the step-by-step assembly of monomer units. researchgate.net

Solid-Phase Synthesis Applications

The core structure of this compound is particularly valuable in solid-phase synthesis, a technique that has revolutionized the production of peptides and other complex organic molecules by anchoring them to an insoluble resin support. For these applications, the parent molecule is typically functionalized, most commonly by adding a formyl (aldehyde) group to the aromatic ring, creating what are known as backbone amide linkers (BAL). electronicsandbooks.comresearchgate.net

A significant challenge in chemical synthesis is the formation of amide bonds between sterically hindered amino acids or other bulky amines. Traditional coupling methods often fail or give poor yields under these conditions. thieme-connect.com Formyl-functionalized derivatives of this compound, such as 5-(4-formyl-3-methoxyphenoxy)pentanoic acid, have been developed as specialized linkers to overcome this obstacle. nih.govacs.org

In this strategy, a hindered amine is attached to the aldehyde group of the linker via a reductive amination reaction. thieme-connect.com The resulting secondary amine, now anchored to the solid support, can then be acylated. A novel aldehyde dual-linker system, for instance, utilizes an intramolecular oxygen-nitrogen acyl transfer mechanism to facilitate the formation of amide bonds that are otherwise difficult to synthesize. nih.govacs.org This approach has proven effective for coupling both electron-poor and electron-rich acids to sterically demanding amines with high conversion rates. thieme-connect.com

The efficiency of linkers based on the this compound scaffold has been the subject of comparative studies. One such study analyzed the reductive amination and cleavage of a monomethoxy analog, 5-(4-formyl-3-methoxyphenoxy)valeric acid, against its dimethoxy counterpart, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (a well-known Barany linker). nih.govresearchgate.net

The research, conducted using the Multipin method for solid-phase synthesis, evaluated the performance of these linkers with a wide array of primary amines. nih.govresearchgate.net The results indicated that both the monomethoxy and dimethoxy linkers were effective for reductive amination with a broad range of amines, including those that are poor nucleophiles like aniline. nih.govresearchgate.net The primary observable difference was the greater acid lability of the dimethoxy version during cleavage with trifluoroacetic acid (TFA). nih.govresearchgate.net However, for the synthesis process itself, no significant advantage was observed for one linker over the other. nih.govresearchgate.net

Table 1: Comparative Features of Methoxy-Substituted Linker Analogs

| Linker Analog | Key Feature | Applicability in Reductive Amination | Cleavage Characteristic | Observed Advantage in Synthesis |

|---|---|---|---|---|

| 5-(4-formyl-3-methoxyphenoxy)valeric acid (Monomethoxy) | Single methoxy (B1213986) group on the phenyl ring | Applicable to a broad range of primary amines, including poor nucleophiles. nih.govresearchgate.net | Standard TFA cleavage. | No significant advantage observed over the dimethoxy version in the described experiments. nih.govresearchgate.net |

| 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (Dimethoxy/Barany Linker) | Two methoxy groups on the phenyl ring | Applicable to a broad range of primary amines, including poor nucleophiles. nih.govresearchgate.net | Greater lability under TFA cleavage conditions. nih.govresearchgate.net | No significant advantage observed over the monomethoxy version in the described experiments. nih.govresearchgate.net |

Advancements in Synthetic Protocols and Yield Optimization

While specific studies focusing exclusively on optimizing the yield for the synthesis of this compound are not prominent in the surveyed literature, advancements can be inferred from protocols developed for its derivatives. The synthesis of related backbone amide linkers (BAL), such as 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, has been scaled up successfully. electronicsandbooks.com These procedures, which involve an ether formation step followed by saponification, have been optimized to be reproducible, scalable, and avoid the need for chromatographic purification, resulting in high yields. electronicsandbooks.com Similar strategies could likely be applied to the synthesis of this compound and its derivatives to improve efficiency and yield. For the core Williamson ether synthesis, optimizing factors such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing yield and minimizing side reactions. libretexts.org

Chemical Derivatization and Analog Generation Strategies

Structural Modifications of the 5-(4-methoxyphenoxy)pentanoic Acid Scaffold

The reactivity of the carboxylic acid group in this compound allows for straightforward structural modifications, primarily through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification of carboxylic acids, a well-established transformation, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible and often requires heating. chemguide.co.uk For instance, the esterification of pentanoic acid with methanol, catalyzed by a noncorrosive cation exchange resin, has been studied to produce methyl pentanoate, an important fragrance and flavor compound. core.ac.ukresearchgate.net The conversion of pentanoic acid to its methyl ester, methyl pentanoate, highlights a common synthetic route that can be applied to this compound to generate its corresponding esters. core.ac.uk These ester derivatives can exhibit altered solubility, membrane permeability, and in-vivo stability compared to the parent carboxylic acid.

Amidation, the formation of an amide from a carboxylic acid and an amine, is another key derivatization strategy. Direct amidation can be challenging and often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. organic-chemistry.org Modern methods utilize boronic acid derivatives as catalysts for direct amidation under mild conditions. organic-chemistry.orgmdpi.com For example, the hybridization of curcumin (B1669340) and melatonin (B1676174) has led to the discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a potential neuroprotectant for Alzheimer's disease, showcasing the power of amide bond formation in creating novel bioactive molecules. nih.govnih.gov

A comparative study on the reductive amination of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid has demonstrated its applicability in solid-phase synthesis for creating a broad range of primary amines. nih.gov This highlights the utility of similar phenoxyalkanoic acid structures in combinatorial chemistry and the generation of compound libraries.

The introduction of heterocyclic rings into a molecular scaffold is a widely used strategy in drug discovery to modulate biological activity, improve physicochemical properties, and introduce new binding interactions with biological targets. While direct examples involving this compound are not prevalent in the reviewed literature, the synthesis of derivatives of similar carboxylic acids illustrates this principle. For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing 5-nitrothien-2-yl and 5-nitrofuran-2-yl moieties have been synthesized and shown to possess potent antibacterial activity. nih.gov This work demonstrates how the incorporation of heterocycles can lead to the development of new therapeutic agents. nih.gov

Synthesis of Conjugated Polymer Precursors (e.g., PPV Derivatives)

The structural components of this compound, particularly the phenyl ring and the flexible pentanoic acid chain, make it a potential building block for the synthesis of novel polymers. While its direct use in the synthesis of well-known conjugated polymers like poly(p-phenylene vinylene) (PPV) is not documented in the available literature, derivatives of similar structures have been employed in advanced polymerization techniques.

For example, a pentanoic acid derivative, 4-cyano-4-(thiobenzoylthio)pentanoic acid, has been utilized as a chain transfer agent in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of a methacrylate (B99206) derivative. rsc.orgresearchgate.net This level of control over polymerization allows for the synthesis of well-defined polymers with specific molecular weights and low dispersity. rsc.orgresearchgate.net This suggests that functionalized derivatives of this compound could potentially be developed as monomers or initiators in controlled polymerization reactions, leading to new materials with tailored properties. The furan-based monomer, 2,5-furandicarboxylic acid, is another example of a bio-based precursor for polymer synthesis, highlighting the interest in such building blocks for creating sustainable polymers. mdpi.com

Development of Complex 3-Phenylglutaric Acid Derivatives (e.g., 5-((2-(4-Methoxyphenoxy)-5-(trifluoromethyl)phenyl)amino)-5-oxo-3-phenylpentanoic Acid, also known as 84-B10 or CHEMBL1866344)

The synthesis of complex molecules often involves the strategic coupling of multiple building blocks. The compound 5-((2-(4-Methoxyphenoxy)-5-(trifluoromethyl)phenyl)amino)-5-oxo-3-phenylpentanoic acid (CHEMBL1866344) is a structurally intricate molecule that incorporates a 4-methoxyphenoxy moiety. Its name suggests that it is an amide derivative of 3-phenylglutaric acid. The formation of this molecule would likely involve the reaction of a derivative of 3-phenylglutaric acid with 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline.

While a direct synthetic route starting from this compound is not apparent from its structure, the presence of the 4-methoxyphenoxy group is noteworthy. The development of NLRP3 inflammasome inhibitors, such as 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, demonstrates the importance of trifluoromethyl-substituted phenolic ethers in designing bioactive compounds. nih.gov

Creation of Thrombin and Tryptase Precursor Molecules

Thrombin and tryptase are serine proteases that play crucial roles in blood coagulation and allergic inflammation, respectively. doi.orgsigmaaldrich.com Tryptase, in particular, is a marker for mast cell activation. nih.gov The development of molecules that can modulate the activity of these enzymes is of significant interest in medicine.

Protryptases, the precursor forms, are spontaneously released by resting mast cells, whereas mature tryptase is stored in granules and released upon activation. nih.gov While the available literature does not indicate that this compound is a direct precursor for the synthesis of thrombin or tryptase, the development of small molecules that can mimic or inhibit these enzymes often involves scaffolds that can interact with their active sites. The structural features of this compound, with its aromatic ring and carboxylic acid functionality, could potentially be incorporated into the design of such modulators.

Longifolene-Derived Diphenyl Ether Carboxylic Acid Derivatives

A series of novel diphenyl ether carboxylic acid derivatives have been synthesized from longifolene, a naturally occurring sesquiterpene. mdpi.comresearchgate.net This synthetic pathway involves multiple steps, including isomerization, aromatization, oxidation, and coupling reactions to generate complex molecules. mdpi.comresearchgate.net One of the synthesized compounds is 4-(5-isopropyl-2-(4-methoxyphenoxy)phenyl)-4-methylpentanoic acid. mdpi.com Although not synthesized from this compound, this molecule shares key structural features, namely the diphenyl ether linkage and a carboxylic acid group. This research highlights a strategy for creating structurally complex carboxylic acids with potential biological activities, such as antifungal properties. mdpi.com

Biological Activity and Mechanistic Investigations of 5 4 Methoxyphenoxy Pentanoic Acid and Its Research Relevant Derivatives

Enzyme Inhibition Potentials

The therapeutic and research value of a chemical compound is often defined by its ability to modulate the activity of specific enzymes. The phenoxypentanoic acid scaffold has been investigated for its potential to inhibit a range of enzymes, revealing a landscape of both direct and contextual relevance to various biological pathways.

Dihydrofolate Reductase (DHFR) Inhibition (e.g., Bacillus cereus DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer drugs. nih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for cell proliferation. wikipedia.orgebi.ac.uk Consequently, inhibitors of this enzyme can effectively halt the growth of rapidly dividing cells, including pathogenic bacteria. nih.gov

The bacterium Bacillus cereus, a known foodborne pathogen, possesses a DHFR enzyme that is a target for antimicrobial research. nih.govresearchgate.net The active site of DHFR in B. cereus is identical to that in Bacillus anthracis, the causative agent of anthrax, making it a valuable model for screening potential inhibitors. nih.gov Research into inhibitors of B. cereus DHFR has identified potent compounds, such as certain 2,4-diamino-5-deazapteridines, which exhibit submicromolar 50% inhibitory concentrations (IC₅₀). nih.gov The effectiveness of these inhibitors is attributed to favorable interactions with the diaminopyrimidine and substituted phenyl rings within the enzyme's active site. nih.gov

While these findings underscore the viability of DHFR as an antibacterial target, there is currently no direct scientific literature demonstrating the inhibition of DHFR by 5-(4-methoxyphenoxy)pentanoic acid or its immediate derivatives. The relevance of this compound to DHFR inhibition remains contextual, based on the general principle of targeting this enzyme with small molecules containing phenyl moieties.

Table 1: Examples of DHFR Inhibitors This table is for illustrative purposes and does not imply activity for this compound.

| Inhibitor Class | Example Compound | Target Organism(s) |

| Diaminopyrimidine | Trimethoprim | Bacteria |

| Diaminopteridine | Methotrexate | Human (anticancer) |

| Diamino-5-deazapteridine | Various screened compounds | Bacillus cereus |

Relevance to Thrombin and Tryptase Inhibition

Thrombin and tryptase are serine proteases that play significant roles in coagulation and inflammation, respectively. Thrombin is a key enzyme in the blood coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a clot. mdpi.com Tryptase is the most abundant protein in mast cell granules and is released during allergic and inflammatory responses, where it is implicated in the pathology of conditions like asthma. nih.govnih.gov

The inhibition of these enzymes is a major therapeutic goal. For instance, direct thrombin inhibitors are used as anticoagulants. nih.gov Similarly, the development of potent and selective tryptase inhibitors is an active area of research for treating mast cell-mediated diseases. nih.govnih.gov One such inhibitor, MOL 6131, has been shown to block airway inflammation in animal models of asthma. nih.gov

Currently, there is no published research directly linking this compound to the inhibition of either thrombin or tryptase. The relevance is therefore contextual, based on the importance of these enzymes as drug targets and the ongoing search for novel small molecule inhibitors.

Contextual Relationship to Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The discovery of two COX isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce gastrointestinal side effects associated with NSAIDs. nih.govjpp.krakow.pl

The 5-LOX pathway produces leukotrienes, which are potent inflammatory mediators. mdpi.comnih.gov Therefore, dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing new anti-inflammatory agents with potentially improved efficacy and safety profiles. nih.govnih.govnih.gov Various natural products, including phenolic compounds, have been investigated for their ability to inhibit these enzymes. mdpi.comnih.govmdpi.com For example, the natural product aethiopinone (B1206593) is a potent inhibitor of 5-LOX from human neutrophils. nih.govresearchgate.net

While the phenoxy moiety of this compound suggests a potential interaction with these enzyme systems, there is no direct evidence in the current scientific literature to confirm its activity as a COX or LOX inhibitor. The relationship remains contextual, based on the structural motifs common to some anti-inflammatory compounds.

Selective Sweet Taste Receptor Inhibition by Related Phenoxypropanoic Acid Analogs

A closely related analog, 2-(4-methoxyphenoxy)propanoic acid (PMP), has been identified as a selective inhibitor of the human sweet taste receptor. The sweet taste receptor is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. Lactisole, another phenoxypropanoic acid derivative, is known to interact with the transmembrane domain of the T1R3 subunit (T1R3-TMD).

Studies using the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid (Na-PMP) have demonstrated its ability to significantly reduce the perceived sweetness of numerous sweeteners. In a study involving 15 different sweetening agents, Na-PMP effectively blocked the sweetness intensity for 12 of them, suggesting it acts as a selective competitive inhibitor of sweet taste. The sweeteners that were not significantly suppressed included monoammonium glycyrrhizinate, neohesperidin (B1678168) dihydrochalcone, and thaumatin. This selectivity suggests different binding interactions for various sweet compounds at the receptor level.

Table 2: Effect of Na-PMP on Sweetness Intensity of Various Sweeteners

| Sweetener Category | Example Sweeteners Inhibited by Na-PMP | Example Sweeteners Not Inhibited by Na-PMP |

| Sugars | Fructose, Glucose, Sucrose | |

| Terpenoid Glycosides | Rebaudioside-A, Stevioside | Monoammonium glycyrrhizinate |

| Dipeptide Derivatives | Alitame, Aspartame | |

| N-sulfonylamides | Acesulfame-K, Sodium saccharin | |

| Polyhydric Alcohols | Mannitol, Sorbitol | |

| Dihydrochalcone | Neohesperidin dihydrochalcone | |

| Protein | Thaumatin | |

| Sulfamate | Sodium cyclamate |

Factor Xa Inhibition by Related Pentanoic Acid Derivatives

Factor Xa (FXa) is a serine protease that occupies a pivotal position in the coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. nih.gov Its role is to activate prothrombin to thrombin, which is a critical step in clot formation. mdpi.com Due to this central role, FXa has become a major target for the development of modern anticoagulant drugs, known as direct oral anticoagulants (DOACs). drugs.comwikipedia.org These inhibitors, such as rivaroxaban (B1684504) and apixaban, offer predictable anticoagulant effects without the need for routine monitoring. nih.govdrugs.com

The development of FXa inhibitors has explored various chemical scaffolds. researchgate.net Notably, some research has indicated that phenolic compounds can exhibit anticoagulant activity. For instance, 3-deoxysappanchalcone, a chalcone (B49325) derivative, has been shown to inhibit both FXa and thrombin activity. mdpi.com

Although this compound contains both a pentanoic acid chain and a phenoxy group, there is no direct scientific evidence to suggest it functions as a Factor Xa inhibitor. The connection is purely contextual, based on the broad chemical space being explored for novel anticoagulants targeting this enzyme.

HIF Hydroxylase Inhibition by Related Isoquinoline Compounds

Hypoxia-inducible factor (HIF) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Its stability and activity are regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs). nih.gov Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, marking them for degradation. drugs.com Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α and the activation of genes that promote adaptation to hypoxia, such as those involved in red blood cell production (erythropoiesis) and blood vessel formation (angiogenesis).

Inhibitors of HIF prolyl hydroxylases are being developed for therapeutic applications, particularly for the treatment of anemia associated with chronic kidney disease. Many of these inhibitors are structurally designed to mimic a co-substrate of the enzyme. A key finding in this area is the investigation of isoquinoline-based compounds as PHD inhibitors. Significantly, a derivative described in patent literature, l-cyano-4-hydroxy-7-(4-methoxy-phenoxy)-isoquinoline-3-carboxylic acid methyl ester, incorporates the 4-methoxyphenoxy moiety found in the subject compound. This demonstrates that the 4-methoxyphenoxy group is being utilized as a structural component in the design of potent HIF hydroxylase inhibitors.

Cellular Pathway Modulation

The biological activity of a compound is intrinsically linked to its ability to modulate specific cellular pathways. For this compound and its research-relevant derivatives, investigations into structurally similar molecules have illuminated several potential mechanisms of action, including the antagonism of ferroptosis, inhibition of mitochondrial oxidative stress, influence on NF-κB activation, and interaction with acyl acid amido synthetases.

Antagonism of Ferroptosis Pathways (e.g., by 84-B10)

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.gov This process is distinct from other cell death mechanisms like apoptosis and is implicated in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injuries. nih.gov The core of ferroptosis lies in the failure of antioxidant defense systems, leading to the accumulation of lipid reactive oxygen species (ROS). nih.gov

While direct studies on the derivative 84-B10 are not extensively available in public literature, the potential for related compounds to antagonize ferroptosis can be inferred from their antioxidant properties. Key pathways in ferroptosis that are susceptible to modulation include:

Iron Metabolism: Compounds that chelate iron can inhibit ferroptosis by preventing the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov

Lipid Peroxidation: The central execution step of ferroptosis can be blocked by antioxidants that scavenge lipid peroxyl radicals. nih.gov

Antioxidant Systems: Upregulation or activation of endogenous antioxidant systems, such as the glutathione (B108866) peroxidase 4 (GPX4) pathway, is a primary defense against ferroptosis. nih.gov The transcription factor NRF2 plays a crucial role in regulating the expression of antioxidant proteins, including those involved in GPX4 function. nih.gov

Compounds that can influence these pathways, for instance by activating NRF2 or acting as direct radical-trapping antioxidants, would be expected to exhibit anti-ferroptotic activity. The exploration of this compound derivatives in this context remains a promising area for research.

Inhibition of Mitochondrial Oxidative Stress (e.g., by 84-B10)

Mitochondria are primary sites of cellular ROS production, and mitochondrial dysfunction is a hallmark of oxidative stress-related pathologies. nih.govmdpi.com Inhibition of mitochondrial oxidative stress is a key therapeutic strategy for a range of diseases. Again, while specific data on 84-B10 is limited, the mechanisms by which similar compounds could mitigate mitochondrial oxidative stress are well-documented.

For example, Coenzyme Q10, a lipid-soluble antioxidant, protects mitochondria by scavenging ROS and participating in the electron transport chain. nih.govresearchgate.net Studies have shown that treatment with Coenzyme Q10 can prevent the loss of mitochondrial mass, preserve mitochondrial structure, and reduce ROS generation in astrocytes under oxidative stress. researchgate.netfrontiersin.org It can also improve bioenergetic function by preventing a reduction in ATP production. researchgate.net The proposed mechanisms often involve the activation of signaling pathways like AMPK, which in turn can promote mitochondrial biogenesis and function. frontiersin.org Therefore, derivatives of this compound with antioxidant capabilities could potentially protect against mitochondrial oxidative stress by preserving mitochondrial integrity and function.

Influence on Nuclear Factor Kappa B (NF-κB) Activation (based on related chalcone studies)

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival. nih.govyoutube.com Constitutive activation of NF-κB is associated with chronic inflammatory diseases and various cancers. nih.govyoutube.com Chalcones, which are biosynthetic precursors to flavonoids and share structural similarities with this compound, are known to be potent inhibitors of the NF-κB pathway. nih.govnih.govscite.ai

The inhibitory action of chalcones on NF-κB activation occurs through several mechanisms:

Inhibition of IκBα Degradation: In the canonical NF-κB pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate target gene expression. nih.gov Certain chalcones, such as butein, have been shown to inhibit the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and degradation. nih.gov

Interference with NF-κB DNA Binding: Some chalcones can directly interfere with the ability of NF-κB to bind to its target DNA sequences in the nucleus. For instance, xanthohumol (B1683332) has been observed to decrease the DNA binding of both the p50 and p65 subunits of NF-κB. nih.gov

Suppression of p65 Nuclear Translocation: By preventing the degradation of IκBα, chalcones effectively block the nuclear translocation of the active p65 subunit of NF-κB. nih.gov

Given the well-established role of chalcones as NF-κB inhibitors, it is plausible that this compound and its derivatives could exert anti-inflammatory effects through similar mechanisms.

| Chalcone Compound | Mechanism of NF-κB Inhibition | Cell Line/Model | Reference |

| Butein | Inhibits IKK activity, suppressing IκBα phosphorylation and degradation | Myelogenous leukemia (KBM-5), Multiple myeloma (U266) | nih.gov |

| Cardamonin | Decreased levels of IKKα/β, IKKβ, and phosphorylation of IκBα | Nasopharyngeal carcinoma (CNE-2) | nih.gov |

| Xanthohumol | Directly inhibited IKK activation; Decreased DNA binding of NF-κB p50 and p65 subunits | Pancreatic cancer (PANC-1) | nih.govnih.gov |

| Licochalcone A | Inhibited DNA binding of NF-κB p65 subunit | Hepatocellular carcinoma (SK-Hep-1) | nih.gov |

| 3',4',5',3,4,5-hexamethoxy-chalcone | Inhibits NF-κB translocation into the nucleus | Not specified | nih.gov |

Interaction with Acyl Acid Amido Synthetases (e.g., GH3.15 from Arabidopsis)

The Gretchen Hagen 3 (GH3) family of enzymes are acyl acid amido synthetases found in plants. They play a crucial role in hormone homeostasis by conjugating amino acids to phytohormones, such as indole-3-acetic acid (IAA) and jasmonic acid (JA). nih.govnih.gov This conjugation can either inactivate the hormone or create a bioactive form. nih.gov

The enzyme GH3.15 from Arabidopsis thaliana (AtGH3.15) has been shown to have a highly specific substrate preference for indole-3-butyric acid (IBA), a precursor to the primary auxin, IAA. nih.govnih.gov The structural basis for this specificity lies in the adaptable scaffold of the GH3 protein family. nih.govwustl.edu The crystal structure of AtGH3.15 reveals a fold similar to other GH3 proteins, which allows for the recognition of various carboxylic acid-containing molecules. nih.gov

The compound this compound, being a carboxylic acid, has the potential to interact with acyl acid amido synthetases like GH3.15. While direct experimental evidence is needed, the known substrate promiscuity within the GH3 family suggests that synthetic carboxylic acids could act as substrates or inhibitors. This interaction could have implications for the development of novel plant growth regulators or as a tool to probe the function of these enzymes.

Exploration of Broad Pharmacological Research Applications

The potential cellular pathway modulations of this compound and its derivatives suggest a range of pharmacological applications that warrant further investigation. One of the most prominent is its potential as an anti-inflammatory agent.

Anti-inflammatory Properties (inferred from related compounds)

The inference that this compound may possess anti-inflammatory properties is strongly supported by research on structurally related compounds. nih.govfrontiersin.orgnih.govresearchgate.net The anti-inflammatory activity of chalcones, as previously discussed, is largely attributed to their ability to inhibit the NF-κB signaling pathway, which in turn downregulates the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6). nih.govfrontiersin.orgrsc.org

Studies on other related compounds further bolster this hypothesis:

Oxindole Derivatives: Compounds like 5-fluoro-2-oxindole have demonstrated anti-inflammatory effects in animal models of pain by inhibiting inflammatory responses and oxidative stress. nih.gov

Natural Phenolic Compounds: A wide array of plant-derived compounds with phenolic structures, such as resveratrol, exhibit anti-inflammatory action by inhibiting enzymes like 5-lipoxygenase (5-LOX) and COX, and by modulating signaling pathways including NF-κB and MAPK. mdpi.com

The collective evidence from these related compound classes provides a strong rationale for investigating the anti-inflammatory potential of this compound. Future research could focus on its effects on inflammatory enzyme activity, cytokine production, and key signaling pathways in relevant cellular and animal models of inflammation.

| Related Compound Class | Mechanism of Anti-inflammatory Action | Key Mediators/Pathways Affected | Reference |

| Chalcones | Inhibition of NF-κB and JNK signaling pathways | iNOS, COX-2, TNF-α, IL-1β, IL-6 | rsc.org |

| Oxindoles | Inhibition of oxidative and inflammatory responses | MAPK, NOS2, CD11b/c, IBA-1 | nih.gov |

| Resveratrol | Inhibition of 5-LOX and COX; Modulation of NF-κB and MAPK signaling | Leukotrienes B4 & C4, Thromboxane B2 | mdpi.com |

| Aethiopinone | Inhibition of 5-lipoxygenase (5-LO) | Leukotriene B4 (LTB4) | researchgate.net |

Anticancer Research Applications (inferred from related compounds)

While direct studies on the anticancer properties of this compound are not extensively documented, the therapeutic potential of structurally related compounds, particularly phenoxazine (B87303) derivatives, provides a strong basis for inferred anticancer applications. nih.gov Phenoxazines, which share a core structural motif with phenoxy compounds, are being investigated as promising scaffolds for the development of G4-quadruplex (G4) stabilizing ligands, which are considered a modern approach in creating anticancer agents. nih.gov

Research has demonstrated that phenoxazine-based ligands can inhibit the metabolic activity of various cancer cells. nih.gov For instance, certain phenoxazine derivatives have shown significant toxicity toward lung adenocarcinoma cells (A549) and human liver cancer cells (HepG2), with activity observed in the nanomolar concentration range. nih.gov These compounds also affect breast cancer cells (MCF7). nih.gov The mechanism of action is believed to be mediated by their ability to bind and stabilize G4 structures in the cell nucleus, a hypothesis supported by the localization of these derivatives within the nuclei of treated cells. nih.gov

Further studies on other phenoxazine compounds, such as 2-aminophenoxazine-3-one (Phx-3) and 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx-1), have revealed strong, dose-dependent anticancer activity against colon cancer cell lines, including COLO201 and DLD1. nih.gov The primary mechanism identified in this research was the induction of apoptosis in the cancer cells. nih.gov These findings suggest that phenoxazine-based compounds may hold promise as therapeutic agents for cancers that are resistant to conventional chemotherapy. nih.gov

Table 1: Anticancer Activity of Compounds Structurally Related to this compound

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect | Inferred Mechanism of Action |

| Phenoxazine-based nucleoside analogs | A549 (Lung), HepG2 (Liver), MCF7 (Breast) | Inhibition of cellular metabolic activity, cellular toxicity. nih.gov | G4-quadruplex stabilization. nih.gov |

| 2-aminophenoxazine-3-one (Phx-3) | COLO201, DLD1 (Colon) | Strong, dose-dependent anticancer activity. nih.gov | Induction of apoptosis. nih.gov |

| 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx-1) | COLO201, DLD1 (Colon) | Strong, dose-dependent anticancer activity. nih.gov | Induction of apoptosis. nih.gov |

Antimicrobial Research Contexts (inferred from related compounds)

The potential for antimicrobial activity is another area where inferences can be drawn from related molecular structures. Synthetic compounds containing phenoxy moieties are often screened for their ability to modulate biological pathways, which includes testing for antimicrobial effects. ontosight.ai The general class of phenolic compounds, to which phenoxyalkanoic acids are related, is well-regarded for its antimicrobial properties against a wide spectrum of microorganisms. nih.govnih.gov

For example, various natural phenolic compounds and their derivatives have demonstrated activity against both planktonic bacteria and biofilms. nih.gov The hydrophobicity of these molecules often plays a crucial role in their antimicrobial action, allowing them to disrupt the lipid bilayer of bacterial cell membranes. nih.gov This disruption can lead to increased membrane permeability and fluidity, leakage of essential ions, and inhibition of cellular processes like ATP synthesis. nih.gov Caffeic acid, a phenolic compound, has shown notable antibacterial activity against clinical strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 256 µg/mL to 1024 µg/mL. nih.gov Furthermore, it can act synergistically with existing antibiotics, enhancing their efficacy. nih.gov

The antimicrobial mechanisms of related aromatic compounds can be multifaceted. Research on the leaf extract of Aloe arborescens, which contains various phytochemicals, showed it exerted its antibacterial effect by inhibiting the activity of the bacterial respiratory chain dehydrogenase, thereby compromising membrane integrity and permeability. nih.gov Similarly, studies on other phenolic derivatives have highlighted their ability to cause the loss of cytoplasmic membrane integrity and induce conformational changes in membrane proteins. nih.gov This body of evidence suggests that the phenoxy group within this compound could potentially confer antimicrobial properties through similar membrane-disrupting mechanisms.

Table 2: Antimicrobial Activity of Compounds and Extracts Related to this compound

| Compound/Extract | Target Microorganism(s) | Observed Effect | Inferred Mechanism of Action |

| Phenolic Compounds (general) | Bacteria | Disruption of lipid bilayer, increased membrane permeability. nih.gov | Membrane destabilization. nih.gov |

| Caffeic Acid | Staphylococcus aureus (clinical strains) | Antibacterial activity (MIC 256-1024 µg/mL), synergy with antibiotics. nih.gov | Not specified, but typical for phenolic acids. nih.gov |

| Aloe arborescens leaf extract | Bacteria | Inhibition of bacterial growth (MIC 0.07-1.13 mg/mL). nih.gov | Inhibition of respiratory chain dehydrogenase, disruption of membrane integrity. nih.gov |

| 3-p-trans-coumaroyl-2-hydroxyquinic acid | Staphylococcus aureus | Loss of cytoplasmic membrane integrity, increased membrane fluidity. nih.gov | Membrane disruption and protein conformational changes. nih.gov |

Structure Activity Relationship Sar and Computational Studies

Analysis of Structural Features and Their Biological Impact

The biological activity of phenoxyalkanoic acid derivatives is intricately linked to their molecular architecture. Specific functional groups and the length of the alkyl chain are critical determinants of their efficacy and interaction with biological receptors.

Influence of Alkyl Chain Length on Activity

For instance, in certain (2-methoxyphenyl)piperazine derivatives designed as 5-HT1A receptor ligands, a four-carbon alkyl chain was found to be optimal for achieving high affinity, particularly when a heteroaryl group was part of the molecule. nih.gov Conversely, studies on brassinosteroids have shown that a decrease in the length of the hydrocarbon substituent at the C-24 position generally leads to an increase in bioactivity. universiteitleiden.nl In fact, novel analogues with smaller cyclobutyl and cyclopropyl (B3062369) groups at this position were found to be significantly more potent than the parent compound, brassinolide. universiteitleiden.nl

The impact of alkyl chain length can also be contradictory across different classes of compounds and activities. For example, while the antifungal activity of some glucosamine (B1671600) analogs increases with longer alkyl chains, the ovicidal activity of certain fatty acid allyl esters decreases as the alkyl chain is extended. nih.gov Similarly, in the context of herbicidal ionic liquids based on dichlorprop, elongation of the alkyl chain from hexyl to decyl was associated with changes in physical properties like density, while still maintaining biological activity against certain weeds. nih.gov For other ionic liquids, shorter alkyl chains were correlated with less resistance to chemical degradation. mdpi.com

This variability underscores that the alkyl chain's role is complex, influencing properties like hydrophobicity, molecular mobility, and the ability to fit into a specific receptor's binding pocket. nih.gov The optimal chain length is therefore a result of a fine-tuned balance between these factors to maximize interaction with the intended biological target.

Significance of the Methoxy (B1213986) and Phenoxy Moieties in Receptor Binding

The methoxy and phenoxy groups are fundamental components of the 5-(4-methoxyphenoxy)pentanoic acid structure, and both play significant roles in how the molecule interacts with biological receptors.

The methoxy group (-OCH3) is a common feature in many natural products and approved drugs, valued for its ability to positively influence ligand-target binding, as well as improve physicochemical and pharmacokinetic (ADME) properties. nih.gov It can enhance binding affinity through a combination of electronic effects and by providing a hydrogen bond acceptor site, while its relatively small size minimizes steric hindrance. In some molecular scaffolds, the methoxy group strengthens hydrophobic interactions, contributing to a more stable ligand-protein complex. However, it's also recognized that the methoxy group can be a site of metabolic action, specifically O-demethylation, which is a consideration in drug design. Studies on specific inhibitors, such as those for the 12-lipoxygenase enzyme, have involved the optimization of scaffolds containing a methoxy group, highlighting its importance in achieving potent and selective activity.

The phenoxy moiety , which consists of a phenyl ring linked to an oxygen atom, serves as a crucial anchor for the entire molecule. In phenoxyalkanoic acid derivatives, this group is essential for positioning the molecule within the binding site of a target receptor. For example, derivatives of phenoxyalkanoic acid have been identified as agonists for the free fatty acid receptor 4 (FFAR4), where the phenoxy group contributes to the necessary structural arrangement for activation. Furthermore, in the context of phenoxyalkanoic acid herbicides, this moiety is integral to the molecule's ability to mimic the natural auxin hormone, and its interaction with the TIR1-IAA7 co-receptor is a key factor in its herbicidal enantioselectivity.

Together, the methoxy and phenoxy groups create a specific electronic and steric profile that dictates the molecule's ability to recognize and bind to its biological targets, making them indispensable for its activity.

Effects of Substitutions (e.g., trifluoromethyl, phenyl, arylamino groups) on Potency and Selectivity

The potency and selectivity of a parent molecule can be significantly altered by introducing various substituent groups. The effects of adding trifluoromethyl, phenyl, and arylamino groups have been explored in medicinal chemistry to fine-tune the properties of drug candidates.

Trifluoromethyl (-CF3) Group: The substitution of a methyl group with a trifluoromethyl group is a common strategy in drug design. The -CF3 group is strongly electron-withdrawing, which can enhance the electrophilic nature of nearby atoms. While this substitution does not guarantee an improvement in biological activity, in some cases—approximately 9.19% according to one statistical analysis—it can increase bioactivity by at least an order of magnitude. The benefit of -CF3 substitution is often context-dependent, with notable improvements observed when it is placed on a benzene (B151609) ring, where it can favorably interact with amino acid residues like phenylalanine, histidine, and arginine in a protein's binding pocket.

Phenyl Group: The introduction of an additional phenyl group can provide opportunities for new binding interactions. For instance, adding a nonpolar phenyl group to a ligand can facilitate π-stacking or T-stacking interactions with aromatic amino acid residues within a receptor, potentially increasing binding affinity.

Arylamino Group: The arylamino group is another important substituent in medicinal chemistry. An amino group attached to a benzene ring is a strong activating group in chemical reactions. Its high reactivity can be modulated by converting it into an amide, which allows for more controlled subsequent chemical modifications. Compounds containing arylamino groups have been synthesized and evaluated for a range of pharmacological activities. For example, a series of 2-arylamino-3-(arylsulfonyl)quinoxalines were synthesized and shown to be potent inhibitors of the PI3Kα enzyme, demonstrating the utility of this group in developing targeted therapies.

| Substituent Group | Key Effects on Potency and Selectivity | Primary Interaction Types | References |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Can significantly increase bioactivity; enhances electrophilicity. | Favorable interactions with Phe, His, Arg residues. | |

| Phenyl | Can increase binding affinity through new nonpolar interactions. | π-stacking or T-stacking with aromatic amino acids. | |

| Arylamino | Strongly activating group; its reactivity can be modulated (as an amide) for synthesis. Used in various pharmacologically active compounds. | Can participate in hydrogen bonding and other polar interactions. |

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are invaluable tools for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These methods provide insights that guide the design of more effective and selective molecules.

Prediction of Ligand-Enzyme Interactions (e.g., with DHFR, Factor Xa, A1R)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize and analyze the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for cell growth and a common target for antimicrobial and anticancer drugs. Docking studies of various inhibitors with DHFR have revealed key interactions with amino acid residues like Glu30, Phe31, Phe34, and Ser59 within the enzyme's active site. These simulations help in designing new derivatives that can fit snugly into the binding pocket and establish strong interactions, leading to potent inhibition.

Factor Xa: As a key enzyme in the blood coagulation cascade, Factor Xa is a prime target for anticoagulant drugs. Docking simulations have been used to guide the synthesis of new Factor Xa inhibitors. For example, studies have shown how the introduction of a methoxy group can lead to a steric clash with residues like Lys192, resulting in a loss of activity. This predictive power helps chemists avoid synthetic routes that are unlikely to yield active compounds.

Adenosine (B11128) A1 Receptor (A1R): Adenosine receptors are important targets for various conditions. While specific docking studies for this compound with A1R are not detailed, the methodology is broadly applicable. Docking and molecular dynamics simulations are used to understand the binding interactions of antagonists with adenosine receptors, identifying key interactions that lead to high binding affinity and antagonistic activity. These computational approaches are part of a screening process to identify novel and potent ligands. nih.gov

| Enzyme/Receptor Target | Significance of Target | Key Interacting Residues (Examples from literature) | Role of Docking Simulation | References |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Antimicrobial and anticancer drug target. | Glu30, Phe31, Phe34, Ser59 | To design potent inhibitors by optimizing fit and interactions within the active site. | |

| Factor Xa | Anticoagulant drug target. | Asp189, Lys192 | To predict binding modes and avoid steric clashes, guiding the synthesis of effective inhibitors. | |

| Adenosine A1 Receptor (A1R) | Target for various therapeutic areas. | (Varies with ligand) | To screen for and identify novel antagonists with high binding affinity. | nih.gov |

Pharmacophore Mapping and Scaffold Design

Pharmacophore mapping is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be biologically active at a specific target. This model of features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—serves as a template for designing or discovering new molecules with similar or improved activity.

The process begins by analyzing a set of active molecules to find their common structural features and spatial relationships. The resulting pharmacophore hypothesis can then be used as a 3D query to screen large virtual libraries of compounds, identifying those that match the required features. This virtual screening approach significantly accelerates the drug discovery process by narrowing down the number of candidates for chemical synthesis and biological testing.

Once a pharmacophore is established, it guides scaffold design . A scaffold is the core structure of a molecule to which various functional groups are attached. By using a known scaffold as a starting point, new derivatives can be designed that retain the essential pharmacophoric features while having modified properties. For example, a pharmacophore model can guide the modification of a known scaffold to enhance its binding affinity or selectivity for a target enzyme, leading to the identification of novel and more potent inhibitors. This integrated approach of pharmacophore mapping and scaffold-based design is a cornerstone of modern computer-aided drug design (CADD).

In Silico Prediction of Derivatized Compound Properties (e.g., ADME for research purposes)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and reduce attrition rates in later stages. scilit.com In silico computational models provide a rapid and cost-effective means to predict these properties for novel or hypothetical derivatives of a lead compound, such as this compound, before their actual synthesis. nih.gov These predictive models are typically built using machine learning algorithms trained on large datasets of experimentally determined properties. mdpi.com The predictions guide medicinal chemists in prioritizing which derivatives to synthesize and test, focusing on those with a higher probability of possessing a favorable pharmacokinetic profile. ijpsonline.com

For research purposes, a range of ADME and physicochemical properties can be predicted for derivatives of this compound. These predictions are based on the molecule's structure and are calculated using various quantitative structure-activity relationship (QSAR) models and other computational algorithms. europa.eumdpi.com Key properties often evaluated include:

Lipophilicity (logP): This parameter influences solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates the potential for a compound to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes like CYP2D6 and CYP3A4.

Plasma Protein Binding (PPB): Affects the free concentration of a drug available to exert its pharmacological effect.

Detailed Research Findings

While specific in silico ADME studies on a broad range of this compound derivatives are not extensively available in the public domain, we can present illustrative data for a hypothetical series of derivatized compounds. This data, generated based on established principles of computational chemistry, demonstrates how structural modifications can influence predicted ADME properties.

Consider a hypothetical series of derivatives of this compound where modifications are made to the pentanoic acid chain and the phenyl ring. The following table illustrates the kind of data that would be generated in an in silico ADME profiling study.

Interactive Data Table: Predicted ADME Properties of Hypothetical this compound Derivatives

| Compound ID | Modification | Molecular Weight ( g/mol ) | Predicted logP | Predicted logS (mol/L) | Predicted HIA (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| MPA-001 | None (Parent Compound) | 224.25 | 2.6 | -3.5 | 85 | Low | Low |

| MPA-002 | Amide at C5 | 223.27 | 2.1 | -3.2 | 82 | Low | Low |

| MPA-003 | Ethyl Ester at C5 | 252.30 | 3.2 | -4.1 | 90 | Medium | Low |

| MPA-004 | 3-fluoro on phenyl ring | 242.24 | 2.8 | -3.7 | 88 | Low | Low |

| MPA-005 | N-methyl amide at C5 | 237.29 | 2.3 | -3.3 | 84 | Low | Low |

| MPA-006 | 3,5-difluoro on phenyl ring | 260.23 | 3.0 | -3.9 | 90 | Medium | Medium |

Disclaimer: The data presented in this table is purely illustrative and for exemplary purposes. It is generated based on general principles of how structural modifications might affect ADME parameters and does not represent experimentally validated or published research data for these specific compounds.

The illustrative data suggests that converting the carboxylic acid to an amide (MPA-002) or an N-methyl amide (MPA-005) could slightly decrease the lipophilicity (logP) and potentially improve solubility (logS). Conversely, esterification (MPA-003) would likely increase lipophilicity, which might enhance permeability but decrease aqueous solubility. The addition of fluorine atoms (MPA-004, MPA-006) can modulate lipophilicity and other electronic properties, which may influence metabolic stability and permeability. For instance, the difluoro-derivative (MPA-006) shows a predicted increase in BBB permeability and potential for CYP2D6 inhibition, highlighting a potential liability to be investigated.

Such in silico assessments are invaluable in guiding the design-synthesis-test-analyze cycle in drug discovery research. They allow for the early identification of potential pharmacokinetic hurdles and enable the targeted design of derivatives with a higher likelihood of success.

Metabolic Pathway Research in Experimental Models Excluding Human Clinical Trials

In Vitro and In Vivo Biotransformation Profiling

The biotransformation of 5-(4-methoxyphenoxy)pentanoic acid is investigated through both in vitro and in vivo experimental models to identify its metabolic pathways. These studies are crucial for understanding how the compound is processed and eliminated by the body.

Identification of Oxidation Pathways (e.g., to Pentanoic Acid Metabolites)

The chemical structure of this compound suggests that it is susceptible to oxidative metabolism. A primary metabolic route for analogous phenoxyalkanoic acids is β-oxidation of the pentanoic acid side chain. This process would sequentially shorten the alkyl chain, potentially leading to the formation of various pentanoic acid metabolites.

In studies of similar compounds, such as certain synthetic cannabinoids, the pentyl side chain is a primary site for oxidation, leading to the formation of pentanoic acid derivatives. This oxidation can be initiated by hydroxylation at the terminal (ω) or penultimate (ω-1) carbon of the pentyl group, followed by further oxidation to a carboxylic acid.

Furthermore, research on the metabolism of other methoxy-containing aromatic compounds indicates that O-demethylation of the methoxy (B1213986) group is a common metabolic pathway. This reaction, catalyzed by cytochrome P450 enzymes, would yield a phenolic metabolite, 5-(4-hydroxyphenoxy)pentanoic acid. This resulting phenol (B47542) could then undergo further conjugation reactions.

Hydroxylation, Carboxylation, and Defluorination Mechanisms

Hydroxylation: This is a key initial step in the metabolism of many xenobiotics. For this compound, hydroxylation can occur at several positions. Aromatic hydroxylation on the phenyl ring is a possibility, leading to the formation of catechol or hydroquinone (B1673460) derivatives. Alkyl hydroxylation on the pentanoic acid chain is also a likely pathway, as mentioned above. The primary enzymes responsible for these reactions are cytochrome P450 monooxygenases. mdpi.com

Carboxylation: While less common as a primary metabolic pathway for this type of compound, carboxylation could theoretically occur. However, the more prominent pathway involving the carboxylic acid moiety is its activation to a coenzyme A (CoA) thioester, which can then enter β-oxidation or form conjugates.

Defluorination: In the case of fluorinated analogs of this compound, defluorination is a critical metabolic step. This process can be mediated by cytochrome P450 enzymes and may proceed through an oxidative mechanism. For instance, the metabolism of other fluorinated compounds has been shown to involve CYP-dependent hydroxylation of the carbon atom bearing the fluorine, leading to an unstable intermediate that then eliminates hydrogen fluoride (B91410) to form a ketone.

Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450 Isoenzymes)

The metabolism of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.gov Several CYP isoenzymes are known to be involved in the metabolism of compounds with similar structural features.

Based on studies of other methoxy-containing aromatic compounds and phenoxyalkanoic acids, the key CYP isoenzymes likely involved in the metabolism of this compound include:

CYP3A4: This is one of the most abundant and versatile human CYP enzymes, known to metabolize a wide range of substrates, including those with methoxy groups. mdpi.com

CYP2D6: This isoenzyme is also involved in the metabolism of many drugs containing aromatic rings. mdpi.com

CYP2C9 and CYP2C19: These enzymes are known to metabolize various acidic drugs and compounds with aromatic moieties. mdpi.com

CYP2B6: This enzyme has also been implicated in the metabolism of certain methoxylated compounds. mdpi.com

The involvement of these specific isoenzymes can be determined in vitro using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes.

Comparative Metabolic Studies of Analogs

Comparative studies of analogs of this compound provide valuable insights into how structural modifications can influence metabolic pathways. By comparing the metabolism of the parent compound with its analogs, researchers can identify key structural features that determine the rate and route of metabolism.

For example, comparing the metabolism of this compound with its non-methoxylated analog, 5-phenoxypentanoic acid, would highlight the role of the methoxy group in directing metabolism, likely towards O-demethylation.

Similarly, comparing it with a fluorinated analog, such as 5-(4-fluorophenoxy)pentanoic acid, would reveal the pathways of defluorination. The introduction of a fluorine atom can significantly alter the metabolic profile, often making the compound more resistant to metabolism or shunting it towards different pathways.

The following table summarizes the expected major metabolic pathways for this compound and its analogs based on published literature for similar compounds.

| Compound Name | Expected Major Metabolic Pathways | Key Enzymes Involved |

| This compound | O-Demethylation, Aromatic Hydroxylation, β-Oxidation of the pentanoic acid side chain | CYP3A4, CYP2D6, CYP2C9/19 |

| 5-Phenoxypentanoic Acid | Aromatic Hydroxylation, β-Oxidation of the pentanoic acid side chain | CYP3A4, CYP2D6 |

| 5-(4-Fluorophenoxy)pentanoic Acid | Oxidative Defluorination, Aromatic Hydroxylation, β-Oxidation of the pentanoic acid side chain | CYP3A4, other CYP isoenzymes |

Future Research Directions and Identified Research Gaps

Emerging Research Frontiers for 5-(4-methoxyphenoxy)pentanoic Acid and its Derivatives

The structural motif of a phenoxyalkanoic acid, present in this compound, is a key feature in various biologically active molecules. This suggests that the compound and its derivatives could be fertile ground for discovering novel therapeutic agents.

Neurodegenerative and Inflammatory Disorders: Research into complex derivatives, such as the curcumin-melatonin hybrid, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, has demonstrated neuroprotective effects in models of Alzheimer's disease. These effects are attributed to antioxidant properties and the ability to interfere with amyloid-β oligomers. This raises the compelling possibility that this compound or its simpler derivatives could serve as a foundational scaffold for the development of novel neuroprotective and anti-inflammatory agents. Future investigations should explore its potential to modulate pathways implicated in neuroinflammation and oxidative stress.

Metabolic Diseases: The discovery of phenoxyacetic acid derivatives as potent agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment, opens another significant research frontier. nih.gov Given the structural similarity, it is plausible that this compound and its analogs could interact with metabolic targets like peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov Exploring its role in lipid and glucose metabolism could unveil new therapeutic strategies for metabolic disorders.

Herbicidal and Agricultural Applications: Phenoxyalkanoic acids have a long history as herbicides. scielo.brmdpi.comnih.govacs.orgnih.gov Studies on compounds like eugenoxyacetic acid have shown selective phytotoxicity. scielo.br This suggests that this compound could be investigated for its potential as a novel, selective herbicide, which is an area of continuous need in agriculture.

Methodological Enhancements in Synthesis and Characterization for Novel Analog Discovery

The exploration of the full potential of this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies.

Advanced Synthetic Routes: Current synthetic approaches to similar compounds often involve multi-step procedures. For instance, the synthesis of 2,2-dimethyl-5-substituted phenoxy-pentanoic acid derivatives has been achieved from phenoxypropanals and dimethylketene. google.com Future research should focus on developing more streamlined and efficient synthetic routes to this compound and its analogs. This could involve leveraging modern catalytic methods, such as photoredox catalysis for C-H functionalization, which has been successfully applied to the synthesis of δ-valerolactones from 5-phenyl pentanoic acid. researchgate.net

Combinatorial Chemistry and High-Throughput Screening: To rapidly explore the structure-activity relationships (SAR) of this chemical class, the development of combinatorial synthetic strategies coupled with high-throughput screening is essential. This would enable the generation of a diverse library of derivatives with modifications to the aromatic ring, the ether linkage, and the carboxylic acid moiety.

Advanced Characterization Techniques: A thorough characterization of novel analogs is paramount. Beyond standard spectroscopic methods, advanced techniques such as X-ray crystallography could provide precise structural information. Furthermore, the development of specific analytical methods, potentially using techniques like microwave-assisted solvent extraction and on-line solid-phase extraction-liquid chromatography, would be crucial for studying the environmental fate and metabolic profile of these compounds. nih.gov

Deepening Mechanistic Understanding at the Molecular and Cellular Levels in Research Models

A significant gap in the current knowledge of this compound is the lack of a deep mechanistic understanding of its biological effects.

Identification of Molecular Targets: A primary objective for future research is the identification and validation of the specific molecular targets of this compound and its active derivatives. This could involve a range of techniques, including affinity chromatography, activity-based protein profiling, and computational docking studies. Given the activity of related compounds, potential targets could include enzymes, nuclear receptors like PPARs, and G-protein coupled receptors such as FFA1. nih.govnih.govnih.gov

Cellular Pathway Analysis: Once molecular targets are identified, elucidating the downstream cellular pathways that are modulated is the next critical step. This would involve a suite of in vitro cellular assays to investigate effects on signaling cascades, gene expression, and metabolic fluxes. For example, if the compound is found to have anti-inflammatory properties, studies in macrophage cell lines could explore its impact on cytokine production and inflammatory signaling pathways. nih.gov

In Vivo Model Systems: Ultimately, translating in vitro findings to a whole-organism context is essential. The use of appropriate animal models will be necessary to evaluate the efficacy and pharmacokinetic properties of promising derivatives. For instance, if a derivative shows potential as a neuroprotective agent, its effects would need to be studied in rodent models of neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-methoxyphenoxy)pentanoic acid, and how is its purity validated?

Answer:

The synthesis of this compound can be optimized using esterification and hydrolysis protocols. For example, analogous compounds (e.g., ferrocenylpentanoic acid esters) are synthesized via anhydride coupling in dichloromethane under inert atmospheres (e.g., argon) . Key steps include:

- Esterification : Reacting the carboxylic acid with alcohols (e.g., methanol, ethanol) using sulfuric acid as a catalyst at 60°C.

- Hydrolysis : Converting esters to the free acid using aqueous sodium bicarbonate.

Purity is validated via 1H NMR spectroscopy (e.g., characteristic peaks for methoxy groups at δ ~3.8 ppm and aromatic protons at δ ~6.8–7.8 ppm) and LC-MS/GC-MS for molecular ion confirmation (e.g., [M+H]+ or [M–H]- peaks) .

Basic: What safety protocols should researchers follow when handling this compound?

Answer:

While specific data for this compound is limited, analogous carboxylic acids require:

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste Disposal : Incinerate in a certified chemical waste facility with afterburners to minimize environmental release .

Advanced: How can researchers resolve discrepancies in reaction yields during esterification of this compound derivatives?

Answer:

Yield variability may arise from steric hindrance or solvent polarity. Methodological adjustments include:

- Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., DMAP) for bulky alcohols (e.g., 2,2-dimethylpropanol) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of methoxyphenyl intermediates.

- Reaction Monitoring : Employ TLC or in-situ FTIR to track ester formation and optimize reaction time .

Contradictory data from literature (e.g., vs. commercial protocols) should be reconciled by replicating conditions with controlled variables (temperature, moisture levels).

Advanced: What in vitro and in vivo strategies are effective for evaluating this compound as an α7 nicotinic acetylcholine receptor (nAChR) agonist?

Answer:

Pharmacological evaluation involves:

- In vitro binding assays : Use radiolabeled α7 nAChR ligands (e.g., [³H]MLA) in hippocampal membranes to measure IC50 values. Selectivity is assessed against α3β4 and α4β2 subtypes .

- Functional assays : Patch-clamp electrophysiology in transfected cells (e.g., SH-EP1) to quantify agonist-induced currents .

- In vivo cognitive models : Test efficacy in rodent novel object recognition (NOR) or auditory sensory gating paradigms. Dose-response curves (e.g., 1–10 mg/kg, oral) are compared to reference agonists (e.g., SEN15924) .

Advanced: How can computational and experimental methods elucidate the antioxidant potential of this compound?

Answer:

- Pulse Radiolysis : Measure radical scavenging efficiency against •OH, CO3•⁻, and peroxyl radicals. Compare second-order rate constants (k) to reference antioxidants (e.g., Trolox) .

- DFT Calculations : Optimize geometry at the M05-2X/6-311+G(d,p) level to predict bond dissociation energies (BDEs) of the methoxyphenoxy group. Lower BDEs correlate with higher antioxidant activity .

- In vitro assays : Use DPPH or ABTS radical quenching assays to validate computational predictions .

Advanced: What strategies are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

Answer:

- Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases of hexane:isopropanol (90:10) for baseline separation. Detect enantiomers via UV at 254 nm .

- Stereochemical Assignment : Compare experimental optical rotation with DFT-predicted values.

- Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps to minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.